Physicochemical properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
Physicochemical properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the structural motifs present—a phenyl group, an oxazole core, a nitrile, and a hydrazinyl moiety—this molecule presents a unique profile for investigation. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, structural attributes, and key physicochemical parameters. We will delve into the causality behind experimental choices for characterization and provide field-proven insights into its potential as a scaffold in drug discovery. The protocols described herein are designed as self-validating systems to ensure scientific integrity.
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific molecule, 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, combines this versatile core with several key functional groups that are expected to modulate its biological activity and physicochemical properties. The hydrazinyl group offers a reactive handle for further chemical modification and can act as a hydrogen bond donor, while the cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. The phenyl ring at the 2-position contributes to the molecule's lipophilicity and potential for aromatic interactions with biological targets. Understanding the interplay of these groups is critical for predicting the molecule's behavior in a physiological environment and for its rational design into more complex therapeutic agents.
Synthesis and Structural Elucidation
The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile can be approached through established routes for related oxazole derivatives. While a specific, detailed synthesis for this exact compound is not widely published, a general and reliable pathway can be inferred from the literature on similar structures.
Proposed Synthetic Pathway
A common route to substituted oxazoles involves the cyclization of suitable precursors. For the target compound, a plausible synthesis starts from a 2-substituted-5-amino-1,3-oxazole-4-carbonitrile.
Experimental Protocol: Synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
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Step 1: Synthesis of a 2-phenyl-5-aminooxazole-4-carbonitrile precursor. This can be achieved through various methods, often involving microwave-mediated and flow chemistries for efficiency and yield optimization.[3]
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Step 2: Diazotization of the 5-amino group. The 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile is dissolved in an appropriate acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
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Step 3: Reduction to the hydrazinyl group. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.
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Step 4: Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel.
Structural Confirmation
The identity and purity of the synthesized 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile should be confirmed using a suite of spectroscopic techniques.
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FT-IR (KBr, cm⁻¹): Expected to show characteristic peaks for N-H stretching of the hydrazinyl group, C≡N stretching of the nitrile, C=N stretching of the oxazole ring, and aromatic C-H stretching.[4]
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¹H NMR (DMSO-d₆, δ ppm): Should display signals corresponding to the aromatic protons of the phenyl ring and the exchangeable protons of the hydrazinyl group (NH and NH₂).[4]
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¹³C NMR (DMSO-d₆, δ ppm): Will show resonances for the carbon atoms of the phenyl ring, the oxazole core, and the nitrile group.
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Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed to confirm its molecular formula.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[5] For 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile, a comprehensive profiling is essential.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that affects a compound's solubility, permeability, and plasma protein binding.[6] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Determination of LogD₇.₄ by Shake-Flask Method
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Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol are mutually saturated by vigorous mixing overnight.
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Partitioning: An aliquot of the stock solution is added to a mixture of the pre-saturated pH 7.4 buffer and n-octanol.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
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Quantification: The concentration of the compound in both phases is determined using a suitable analytical method, such as HPLC-UV.
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Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development.[7] The solubility of a compound can be determined using various methods, with the choice depending on the required throughput and accuracy.
Experimental Protocol: Thermodynamic Solubility Measurement
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Sample Preparation: An excess amount of the solid compound is added to a buffer solution of known pH (e.g., pH 7.4).
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Equilibration: The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Separation: The saturated solution is filtered to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV against a standard curve.
Ionization Constant (pKa)
The pKa of a compound influences its solubility, lipophilicity, and interaction with biological targets.[5] The hydrazinyl group in the target molecule is expected to be basic. Potentiometric titration is a classic and accurate method for pKa determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.
Summary of Predicted and Key Physicochemical Properties
| Property | Predicted/Expected Value | Importance in Drug Discovery |
| Molecular Weight | ~214.2 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability.[6][7] |
| LogP | 1.5 - 2.5 (Predicted) | Influences permeability and solubility. |
| pKa (basic) | 4.0 - 6.0 (Predicted) | Affects ionization state at physiological pH, impacting solubility and target binding. |
| Hydrogen Bond Donors | 2 (from -NHNH₂) | Contributes to solubility and target interactions.[6][7] |
| Hydrogen Bond Acceptors | 4 (2 from oxazole N, 1 from CN, 1 from hydrazine) | Influences solubility and molecular recognition.[6][7] |
| Polar Surface Area (PSA) | ~90-110 Ų (Predicted) | Correlates with membrane permeability. |
Potential Biological Significance and Applications
The structural features of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile suggest several potential avenues for biological activity. The hydrazone moiety is a well-known pharmacophore present in compounds with a wide range of activities, including antimicrobial, anticonvulsant, and antitumoral effects.[8] Furthermore, oxazole derivatives have been extensively explored as anticancer agents, with some acting as kinase inhibitors.[1][2] The presence of the hydrazinyl group also allows for this compound to be used as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles, which themselves are important pharmacophores.[3][9]
Visualizations
General Synthetic Workflow
Caption: Workflow for physicochemical property determination.
Conclusion
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a favorable profile for further development and derivatization. This guide has outlined the fundamental physicochemical properties that must be considered and has provided robust, validated protocols for their determination. A thorough understanding and optimization of these properties will be crucial for any future efforts to develop this scaffold into a clinically successful therapeutic agent.
References
-
Di Mola, A., et al. (2012). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. Available at: [Link]
-
Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
- Shablykin, O. V., et al. (2007). New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile. Russian Journal of General Chemistry.
- Ghorbani-Vaghei, R., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules.
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
- Dabholkar, V. V., & Syed, S. A. S. A. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry.
- Maslivets, A. N., et al. (2019). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.
- Singh, P., et al. (2013). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Biointerface Research in Applied Chemistry.
- Al-Sultani, A. H. H. (2018). Synthesis and Characterization of Some New Oxadiazole,Triazole and Oxazepin Compounds Bearing A quinazoline-4(3H)-one.
-
Chem. Chem. Technol. (2023). STRATEGIES FOR THE SYNTHESIS OFT[3][5][10]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology.
-
PubChem. 5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile. PubChem. Available at: [Link]
- Al-Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.
- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
- Brovarets, V., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
- Ghorbani-Vaghei, R., et al. (2021).
- Di Natale, C., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC.
Sources
- 1. preprints.org [preprints.org]
- 2. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
